2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone
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Overview
Description
2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone is an organic compound that features a sulfonyl group attached to a fluorophenyl ring and a methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 4-methoxyacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The exact molecular pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone: Similar structure but lacks the methoxy group.
2-[(2-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone: Similar structure but with a chlorine atom instead of fluorine.
2-[(2-Fluorophenyl)sulfonyl]-1-(4-hydroxyphenyl)ethanone: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone is unique due to the presence of both the fluorophenyl and methoxyphenyl groups, which can influence its reactivity and biological activity. The combination of these functional groups can result in distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-fluorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4S/c1-20-12-8-6-11(7-9-12)14(17)10-21(18,19)15-5-3-2-4-13(15)16/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDHDKBXLQRDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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